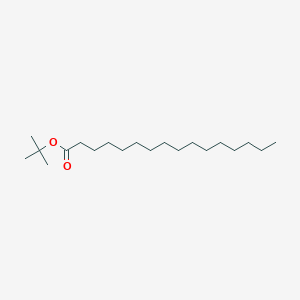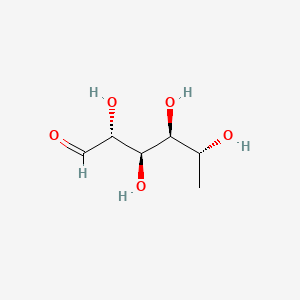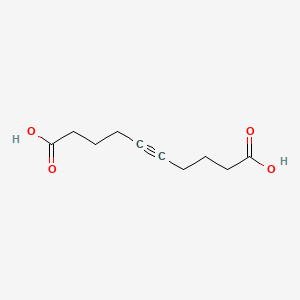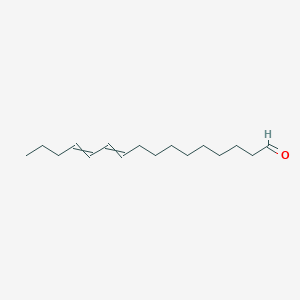
Riboflavin, 2',3',4',5'-tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Riboflavin, 2’,3’,4’,5’-tetraacetate, also known as tetra-O-acetylriboflavin, is a derivative of riboflavin (vitamin B2). This compound is characterized by the acetylation of the hydroxyl groups on the riboflavin molecule, resulting in increased stability and solubility. The molecular formula of riboflavin, 2’,3’,4’,5’-tetraacetate is C25H28N4O10, and it has a molecular weight of 544.51 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of riboflavin, 2’,3’,4’,5’-tetraacetate typically involves the acetylation of riboflavin. One common method includes suspending riboflavin in acetic anhydride, followed by the addition of perchloric acid to initiate the reaction. The mixture is then heated to 80°C and stirred for about an hour. The reaction progress is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is neutralized with sodium bicarbonate, and the product is extracted using dichloromethane. The crude product is then purified through recrystallization from a methanol-water mixture.
Industrial Production Methods: Industrial production of riboflavin, 2’,3’,4’,5’-tetraacetate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Riboflavin, 2’,3’,4’,5’-tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield riboflavin.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Photochemical Reactions: As a derivative of riboflavin, it can participate in photochemical reactions, making it useful as a photosensitizer.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Photochemical Reactions: Light sources emitting specific wavelengths, often in the blue or UV range.
Major Products Formed:
Hydrolysis: Riboflavin.
Oxidation: Various oxidized derivatives of riboflavin.
Photochemical Reactions: Reactive oxygen species and other photoproducts.
Aplicaciones Científicas De Investigación
Riboflavin, 2’,3’,4’,5’-tetraacetate has a wide range of applications in scientific research:
Biology: Employed in studies involving photodynamic therapy (PDT) due to its photosensitizing properties.
Medicine: Investigated for its potential in treating riboflavin deficiency and preventing migraines.
Mecanismo De Acción
The mechanism of action of riboflavin, 2’,3’,4’,5’-tetraacetate is primarily related to its role as a photosensitizer. Upon exposure to light, it absorbs energy and undergoes a transition to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can cause oxidative damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment.
Comparación Con Compuestos Similares
Riboflavin, 2’,3’,4’,5’-tetraacetate is unique due to its acetylated hydroxyl groups, which enhance its stability and solubility compared to riboflavin. Similar compounds include:
Riboflavin (Vitamin B2): The parent compound, less stable and less soluble than its tetraacetate derivative.
Riboflavin-5’-phosphate: A phosphorylated derivative of riboflavin, used as a coenzyme in various biochemical reactions.
Flavin mononucleotide (FMN): Another phosphorylated form of riboflavin, involved in redox reactions in the body.
The acetylation of riboflavin to form riboflavin, 2’,3’,4’,5’-tetraacetate provides distinct advantages in terms of stability and solubility, making it more suitable for certain applications .
Propiedades
Número CAS |
752-13-6 |
|---|---|
Fórmula molecular |
C25H28N4O10 |
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S)-2,3,4-triacetyloxy-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] acetate |
InChI |
InChI=1S/C25H28N4O10/c1-11-7-17-18(8-12(11)2)29(23-21(26-17)24(34)28-25(35)27-23)9-19(37-14(4)31)22(39-16(6)33)20(38-15(5)32)10-36-13(3)30/h7-8,19-20,22H,9-10H2,1-6H3,(H,28,34,35)/t19-,20+,22-/m0/s1 |
Clave InChI |
VKVDYPHLGLIXAG-VWPQPMDRSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
2',3',4',5'-tetraacetylriboflavin riboflavin tetraacetate riboflavin-2',3',4',5'-tetraacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.2]octan-2-one](/img/structure/B1209070.png)












